1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole
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Overview
Description
1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole is a complex organic compound that features a unique structure combining furan, pyrrole, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as acids or bases, are used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could produce dihydropyrazoles.
Scientific Research Applications
1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole
- Phosphorylated 5-tert-butyl-2 and 3-furylalkenes
- Indole derivatives
Uniqueness
This compound is unique due to its combination of furan, pyrrole, and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines multiple heterocyclic rings: a furan ring, a pyrrole ring, and a pyrazole ring. This structural complexity contributes to its diverse biological interactions.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H20N4O2 |
Molecular Weight | 320.38 g/mol |
CAS Number | 1251710-03-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors by binding to their active sites. This interaction can lead to downstream effects in various biological pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance:
- Staphylococcus aureus : Significant inhibition observed.
- Escherichia coli : Moderate activity noted.
Anti-inflammatory Potential
The compound has also been explored for its anti-inflammatory properties. A study demonstrated that it could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. The mechanism appears to involve the inhibition of COX enzymes:
Compound | IC50 (μM) | Selectivity |
---|---|---|
1-[2-tert-butyl... | 0.52 (COX-II) | High |
Celecoxib | 0.78 (COX-II) | Moderate |
This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents.
Anticancer Activity
Preliminary studies have suggested that this compound may have anticancer effects. Research indicates that it can induce apoptosis in cancer cell lines such as:
- HeLa Cells : Induction of cell death observed at concentrations above 10 μM.
Further studies are needed to elucidate the specific pathways involved in its anticancer activity.
Case Studies and Research Findings
- In Vivo Studies : An animal model study demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Cytotoxicity Tests : Evaluations on various human cancer cell lines showed varying degrees of cytotoxicity, indicating potential selectivity towards malignant cells over normal cells.
- Enzyme Inhibition Studies : The compound was tested against several enzymes involved in metabolic pathways and showed promising inhibition rates.
Properties
IUPAC Name |
(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)22-16(20-8-4-5-9-20)13-11-21(12-14(13)19-22)17(23)15-7-6-10-24-15/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVYQJJKFJKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC=CO3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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